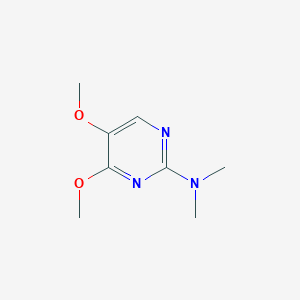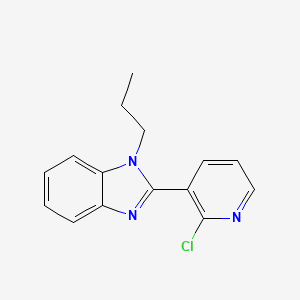![molecular formula C18H10ClNO2 B3036910 2-(4-chlorophenyl)-5H-chromeno[2,3-b]pyridin-5-one CAS No. 400085-73-6](/img/structure/B3036910.png)
2-(4-chlorophenyl)-5H-chromeno[2,3-b]pyridin-5-one
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of this compound involves several steps. One common approach is the one-pot synthesis of thieno[2,3-b]pyridine and pyrido[3’,2’:4,5]pyrano[2,3-c]pyridine derivatives. Researchers have employed various methods, including elemental analysis and geometry optimization techniques .
3.
Molecular Structure Analysis
The molecular structure of 2-(4-chlorophenyl)-5H-chromeno[2,3-b]pyridin-5-one consists of a fused chromene and pyridine ring system. The chlorine-substituted phenyl group contributes to its overall shape and reactivity. Computational studies have elucidated its bond angles, bond lengths, and electronic properties .
Applications De Recherche Scientifique
Chemical Synthesis and Structural Analysis :
- Chromeno[2,3-b]pyridines, including derivatives like 2-(4-chlorophenyl)-5H-chromeno[2,3-b]pyridin-5-one, are synthesized through various methods such as multicomponent reactions (MCRs), offering insights into their structural and spectroscopic properties. These compounds are significant in industrial, biological, and medicinal contexts (Ramazani, Kiani, & Rezayati, 2022).
Biomedical Applications :
- The compound's derivatives have been explored for their potential in biomedical applications. Research indicates that certain chromeno[2,3-b]pyridine-3-carbonitriles exhibit binding energy with mitogen-activated protein kinase (MK), suggesting potential in drug design and therapeutic applications (Vereshchagin et al., 2017).
Green Chemistry and Synthesis Techniques :
- The synthesis of chromeno[2,3-b]pyridines aligns with green chemistry principles. Techniques like one-pot solvent-involved synthesis and solventless synthesis methods emphasize environmental friendliness and efficiency in chemical processes (Ryzhkova et al., 2022), (Kibou et al., 2016).
Corrosion Inhibition Properties :
- Derivatives of 2-(4-chlorophenyl)-5H-chromeno[2,3-b]pyridin-5-one have been investigated as corrosion inhibitors. Studies demonstrate their effectiveness in protecting metals like steel in corrosive environments, highlighting their potential as environmentally friendly corrosion inhibitors (Ansari, Quraishi, & Singh, 2017).
Potential in Natural Product Synthesis :
- The compound's derivatives are also essential in synthesizing natural product scaffolds, such as Polyneomarline C. This highlights their role in facilitating the synthesis of complex natural products, contributing to drug discovery and natural product chemistry (Kundu et al., 2022).
Propriétés
IUPAC Name |
2-(4-chlorophenyl)chromeno[2,3-b]pyridin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10ClNO2/c19-12-7-5-11(6-8-12)15-10-9-14-17(21)13-3-1-2-4-16(13)22-18(14)20-15/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTQPAKCXMFJWQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(O2)N=C(C=C3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-5H-chromeno[2,3-b]pyridin-5-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1'-[(2,6-Dichlorophenyl)methyl]-3-[3-(trifluoromethyl)phenyl]spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione](/img/structure/B3036827.png)
![1'-[(3,4-Dichlorophenyl)methyl]-3-(4-methoxyphenyl)spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione](/img/structure/B3036828.png)
![[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl methanesulfonate](/img/structure/B3036830.png)
![[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B3036831.png)
![2-[2-(4-chlorophenyl)-2-adamantyl]acetic Acid](/img/structure/B3036833.png)
![2,6-dichloro-N-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B3036837.png)
![5-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(1H-1,2,4-triazol-1-ylmethyl)pyrimidine](/img/structure/B3036839.png)
![3-chloro-2-[(E)-2-thiophen-2-ylethenyl]-5-(trifluoromethyl)pyridine](/img/structure/B3036841.png)
![3-[5-[[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]methyl]-4,5-dihydro-1,2-oxazol-3-yl]-4-methyl-1H-1,2,4-triazole-5-thione](/img/structure/B3036842.png)

![(4-Chlorophenyl)[3-({[3-(trifluoromethyl)benzyl]sulfanyl}methyl)-1-benzofuran-2-yl]methanone](/img/structure/B3036845.png)


![1-[(2,2-Difluoro-1,3-benzodioxol-5-yl)methyl]-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid](/img/structure/B3036849.png)